molecular formula C13H16O2 B1297058 1-Mesitylbutane-1,3-dione CAS No. 6450-57-3

1-Mesitylbutane-1,3-dione

Cat. No. B1297058
CAS RN: 6450-57-3
M. Wt: 204.26 g/mol
InChI Key: MBZZDUHWYNESIY-UHFFFAOYSA-N
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Description

“1-Mesitylbutane-1,3-dione” is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as “1-(2-Mesitylene)-1,3-butanedione” and "1-(2,4,6-trimethylphenyl)butane-1,3-dione" . The compound has a molecular weight of 204.26 g/mol .


Synthesis Analysis

While specific synthesis methods for “1-Mesitylbutane-1,3-dione” were not found in the search results, a general procedure for the synthesis of similar compounds, isoindoline-1,3-dione derivatives, involves the condensation of phthalic anhydride with primary amino-containing compounds .


Molecular Structure Analysis

The IUPAC name for “1-Mesitylbutane-1,3-dione” is "(2Z)-3-hydroxy-1-mesityl-2-buten-1-one" . The InChI code is “1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3” and the InChI key is "MBZZDUHWYNESIY-UHFFFAOYSA-N" . The Canonical SMILES representation is "CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C" .


Physical And Chemical Properties Analysis

The compound “1-Mesitylbutane-1,3-dione” has several computed properties. It has a molecular weight of 204.26 g/mol, an XLogP3-AA value of 2.6, and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The compound has a complexity of 245 and is covalently bonded .

Scientific Research Applications

Phosphorescent Organic Light-Emitting Diode (PhOLED) Applications

1-Mesitylbutane-1,3-dione (mMes) is used in the synthesis of heteroleptic blue-emitting Ir(III) complexes, which are crucial in PhOLED applications. These complexes, like tBuCN-FIrmMes synthesized with mMes, show near-unity photoluminescence quantum yield and short phosphorescence lifetimes, making them highly efficient for solid-state lighting applications (Sarada et al., 2016).

Chemical Synthesis

The compound 1,3-Dimesityl-propane-1,3-dione, closely related to 1-Mesitylbutane-1,3-dione, has been synthesized with high yield via a stable intermediate aluminum complex. This synthesis process indicates the potential utility of these compounds in various chemical synthesis pathways (Zhang et al., 2008).

Inorganic Chemistry

1-Mesitylbutane-1,3-dione is involved in the formation of a bis-β-diketiminate cobalt(II) complex. This demonstrates its relevance in the study of inorganic compounds and their properties, especially in the context of ligand field theory and redox chemistry (Marshak et al., 2012).

Enantioselective Condensation

The compound is used in the desymmetrization of meso 1,3-diones by enantioselective intermolecular condensation. This process is significant in producing compounds with high efficiency and enantioselectivity, which are valuable in creating multifunctional building blocks and heterocycles (Yang et al., 2021).

Thermochemical Properties Research

Research on 1-Mesitylbutane-1,3-dione contributes to understanding the thermochemical properties of ketene dimers and related structures. This is crucial in the study of chemical stability and reaction kinetics (Morales & Martínez, 2009).

Photolysis Studies

Studies involving the photolysis of compounds like 1,3-dimethyluracil and mesitylene, leading to the formation of complex structures such as pentamethylcyclooctapyrimidine-2,4-diones, demonstrate the role of 1-Mesitylbutane-1,3-dione in photochemical reactions (Ohkura et al., 2001).

Safety And Hazards

When handling “1-Mesitylbutane-1,3-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZZDUHWYNESIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327164
Record name 1-mesitylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Mesitylbutane-1,3-dione

CAS RN

6450-57-3
Record name 1-mesitylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Sarada, B Sim, CK Moon, W Cho, KH Kim, VG Sree… - Organic …, 2016 - Elsevier
We synthesized two new heteroleptic blue-emitting Ir(III) complexes tBuCN-FIrmMes and tBuCN-FIrdMes by using systematically tailored ancillary ligands 1-mesitylbutane-1,3-dione (…
Number of citations: 13 www.sciencedirect.com
SV Gopalan, YS Gal, SH Jin - 한국고분자학회학술대회연구논문초록집, 2016 - dbpia.co.kr
We designed and synthesized new blue emitting Ir (III) complexes, tBuCN-FIrmMes and tBuCN-FIrdMes, with the newly introduced ancillary ligands, 1-mesitylbutane-1, 3-dione (mMes) …
Number of citations: 0 www.dbpia.co.kr
S Ganguri - 한국공업화학회연구논문초록집, 2016 - papersearch.net
We designed and synthesized new blue emitting Ir(III) complexes, tBuCN-FIrmMes and tBuCN-FIrdMes, with the newly introduced ancillary ligands, 1-mesitylbutane-1,3-dione (mMes) …
Number of citations: 0 papersearch.net
G Sarada, YS Gal, SH Jin - 한국고분자학회학술대회연구논문초록집, 2016 - dbpia.co.kr
We designed and synthesized new blue emitting Ir (III) complexes, tBuCN-FIrmMes and tBuCN-FIrdMes, with the newly introduced ancillary ligands, 1-mesitylbutane-1, 3-dione (mMes) …
Number of citations: 2 www.dbpia.co.kr

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